3-(Hexyloxy)-6-{[4-(hexyloxy)anilino]methylidene}cyclohexa-2,4-dien-1-one
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Overview
Description
3-(Hexyloxy)-6-{[4-(hexyloxy)anilino]methylidene}cyclohexa-2,4-dien-1-one is an organic compound characterized by its unique structure, which includes a cyclohexa-2,4-dien-1-one core substituted with hexyloxy and anilino groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(Hexyloxy)-6-{[4-(hexyloxy)anilino]methylidene}cyclohexa-2,4-dien-1-one typically involves the following steps:
Formation of the Cyclohexa-2,4-dien-1-one Core: This can be achieved through a Diels-Alder reaction, where a diene and a dienophile react to form the cyclohexene ring.
Substitution with Hexyloxy Groups:
Attachment of the Anilino Group: The anilino group can be introduced through a condensation reaction with an appropriate aniline derivative.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
3-(Hexyloxy)-6-{[4-(hexyloxy)anilino]methylidene}cyclohexa-2,4-dien-1-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its reduced forms, such as cyclohexanones.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.
Substitution: Reagents like halogens (e.g., bromine, chlorine) and nucleophiles (e.g., amines, alcohols) are commonly employed.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction could produce cyclohexanones .
Scientific Research Applications
3-(Hexyloxy)-6-{[4-(hexyloxy)anilino]methylidene}cyclohexa-2,4-dien-1-one has several scientific research applications:
Mechanism of Action
The mechanism by which 3-(Hexyloxy)-6-{[4-(hexyloxy)anilino]methylidene}cyclohexa-2,4-dien-1-one exerts its effects involves interactions with molecular targets such as enzymes and receptors. The compound can bind to active sites, altering the activity of enzymes or modulating receptor functions . This interaction can affect various biochemical pathways, leading to its observed effects .
Properties
CAS No. |
91000-51-0 |
---|---|
Molecular Formula |
C25H35NO3 |
Molecular Weight |
397.5 g/mol |
IUPAC Name |
5-hexoxy-2-[(4-hexoxyphenyl)iminomethyl]phenol |
InChI |
InChI=1S/C25H35NO3/c1-3-5-7-9-17-28-23-15-12-22(13-16-23)26-20-21-11-14-24(19-25(21)27)29-18-10-8-6-4-2/h11-16,19-20,27H,3-10,17-18H2,1-2H3 |
InChI Key |
VHKVBFXBUMUCBK-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCOC1=CC=C(C=C1)N=CC2=C(C=C(C=C2)OCCCCCC)O |
Origin of Product |
United States |
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